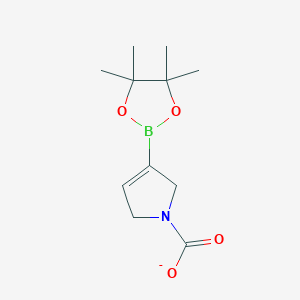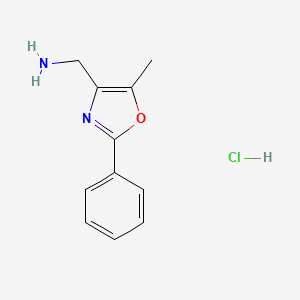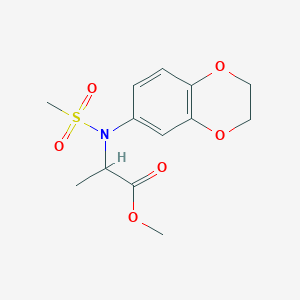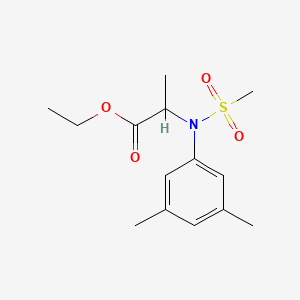
4-(Azetidin-3-yl)morpholine hydrate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yl)morpholine hydrate dihydrochloride is a chemical compound with the molecular formula C7H14N2O.2ClH.H2O. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-(Azetidin-3-yl)morpholine hydrate dihydrochloride typically involves a multi-step process. One common method includes the reaction of azetidine with morpholine under controlled conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the purity and yield of the product .
Chemical Reactions Analysis
4-(Azetidin-3-yl)morpholine hydrate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine or morpholine ring can be modified by introducing different substituents.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound
Scientific Research Applications
4-(Azetidin-3-yl)morpholine hydrate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)morpholine hydrate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-(Azetidin-3-yl)morpholine hydrate dihydrochloride can be compared with other similar compounds such as:
4-(Azetidin-3-yl)morpholine hydrochloride: This compound is similar but lacks the hydrate component.
4-(Azetidin-3-yl)morpholine: This is the base form without the dihydrochloride salt.
Azetidine derivatives: These compounds share the azetidine ring but have different substituents, leading to varied chemical properties and applications
The uniqueness of this compound lies in its specific combination of the azetidine and morpholine rings, along with the dihydrochloride salt and hydrate components, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-(azetidin-3-yl)morpholine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH.H2O/c1-3-10-4-2-9(1)7-5-8-6-7;;;/h7-8H,1-6H2;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHSJXGVIMIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CNC2.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
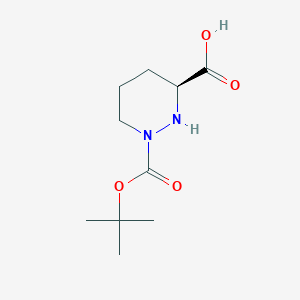
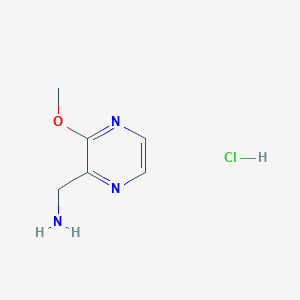
![5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid](/img/structure/B8015080.png)
![[(1S)-1-cyclopropylethyl]azanium;chloride](/img/structure/B8015086.png)
![sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethanolate;dihydrate](/img/structure/B8015089.png)
![4-chloro-1H-imidazo[4,5-d]pyridazin-7-ol](/img/structure/B8015091.png)
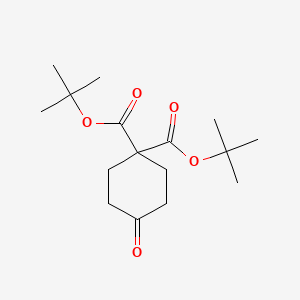
![6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)sulfanyl]acetate](/img/structure/B8015111.png)
![5-bromo-N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B8015119.png)
![[9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-2-yl]azanium;chloride](/img/structure/B8015121.png)
